molecular formula C19H19N3O3S B2677775 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034496-86-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2677775
CAS No.: 2034496-86-9
M. Wt: 369.44
InChI Key: PCHMHRWCLWFSGE-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole (methylenedioxy benzene) core linked via a carboxamide group to a substituted ethyl chain. The ethyl moiety is functionalized with a 3,5-dimethylpyrazole and a thiophen-2-yl group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs with similar motifs exhibit bioactivities such as enzyme inhibition (e.g., anthrax lethal factor inhibitors in ) .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-8-13(2)22(21-12)15(18-4-3-7-26-18)10-20-19(23)14-5-6-16-17(9-14)25-11-24-16/h3-9,15H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHMHRWCLWFSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the benzo[d][1,3]dioxole derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with various biomolecules and its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares the target compound with structurally related molecules from the evidence:

Compound ID/Name Core Structure Substituents/Modifications Key Features Bioactivity (if reported) Reference
Target: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Ethyl chain with 3,5-dimethylpyrazole and thiophen-2-yl Combines pyrazole, thiophene, and methylenedioxy benzene; potential for π-π stacking and H-bonding Not explicitly reported
Compound 89 () Benzenesulfonamide 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide linked to benzo[d]thiazole-thiophene Sulfonamide linker; pyrazole and thiophene for hydrophobic interactions Anthrax lethal factor inhibitor (IC₅₀ data not shown)
HSD-2 (2a) and HSD-4 (2b) () Benzo[d][1,3]dioxole-5-carboxamide N-linked to 3,4-dimethoxyphenyl (2a) or 3,5-dimethoxyphenyl (2b) Methoxy groups enhance electron density; lacks heterocyclic substituents Synthetic intermediates; no bioactivity reported
Compound 35 () Cyclopropanecarboxamide Benzo[d][1,3]dioxole linked to 4-phenylthiazol-2-yl with trifluoromethoxy phenyl Cyclopropane rigidity; thiazole and fluorinated groups for metabolic stability Synthetic intermediate; no bioactivity reported
Compound 43 () Cyclopropanecarboxamide Benzo[d][1,3]dioxole linked to 4-phenylthiazol-2-yl with thiophen-2-yl Thiophene-thiazole combination; similar to target but with cyclopropane carboxamide Synthetic intermediate; no bioactivity reported
FEMA 4232 () Benzo[d][1,3]dioxole-5-carboxamide N-Heptan-4-yl substituent Aliphatic chain for lipophilicity; lacks aromatic heterocycles GRAS flavoring substance; metabolic studies

Key Structural and Functional Differences

  • Linker Chemistry : The target uses an ethyl chain to connect the pyrazole and thiophene, whereas sulfonamide-based analogs (e.g., Compound 89) employ a sulfonamide bridge, altering electronic properties and solubility .
  • Rigidity vs. Flexibility : Cyclopropanecarboxamide derivatives (Compounds 35 and 43) introduce conformational restraint, whereas the target’s ethyl chain may allow greater rotational freedom .

Spectroscopic Comparisons

  • 1H NMR : The target’s benzo[d][1,3]dioxole protons are expected at δ ~6.8–7.0, similar to HSD-2 (δ 6.7–7.2) . Thiophene protons (δ ~7.1–7.5) align with Compound 43’s thiophene signals (δ 7.2–7.6) . Pyrazole methyl groups (δ ~2.1–2.5) mirror those in Compound 89 (δ 2.3–2.4) .
  • 13C NMR : The benzo[d][1,3]dioxole carbonyl (δ ~165–170 ppm) matches HSD-2 (δ 167 ppm) , while pyrazole carbons (δ ~105–150 ppm) correlate with ’s analogs .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Pyrazole ring : Known for its pharmacological properties.
  • Thiophene ring : Contributes to electronic properties and biological interactions.
  • Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and potential receptor interactions.

Molecular Formula

C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It is hypothesized that the compound interacts with certain receptors (e.g., G-protein coupled receptors), influencing signaling pathways that regulate cell growth and immune responses.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HCT11615.0Cell cycle arrest

Immunomodulatory Effects

The compound has also shown promising immunomodulatory effects:

  • Cytokine Production : It modulates the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, suggesting a role in regulating immune responses.

Case Studies

  • Study on Anticancer Activity :
    • A research team evaluated the anticancer effects of the compound on various human cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Immunomodulatory Study :
    • Another study focused on the immunomodulatory effects in mouse models. The compound was administered to mice subjected to lipopolysaccharide (LPS) stimulation. Results showed a marked reduction in inflammatory markers and an increase in regulatory T cells, highlighting its potential as an immunosuppressive agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives.
  • Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are used to attach thiophene moieties.
  • Benzamide Formation : The final step involves coupling with benzo[d][1,3]dioxole derivatives under basic conditions.

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